molecular formula C12H18BNO5 B1334049 4-n-Boc-amino-3-methoxy-phenylboronic acid CAS No. 669713-95-5

4-n-Boc-amino-3-methoxy-phenylboronic acid

Cat. No. B1334049
M. Wt: 267.09 g/mol
InChI Key: PAWJDEHKEKNFAN-UHFFFAOYSA-N
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Description

4-n-Boc-amino-3-methoxy-phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their ability to form reversible covalent bonds with diols and are widely used in various chemical reactions. While the provided papers do not directly discuss 4-n-Boc-amino-3-methoxy-phenylboronic acid, they do provide insight into the behavior of similar compounds. For instance, boronic acids with ortho-substituents have been shown to be effective in catalyzing reactions due to their ability to prevent the coordination of amines to the boron atom, thus enhancing reaction rates . Additionally, the presence of electron-withdrawing groups, such as methoxycarbonyl and nitro groups, on boronic acids has been associated with high affinity for diol recognition . These findings suggest that the substitution pattern on the phenyl ring can significantly influence the reactivity and binding properties of phenylboronic acids.

Synthesis Analysis

The synthesis of phenylboronic acids typically involves the reaction of organoboronic compounds with appropriate substituents. Although the papers provided do not detail the synthesis of 4-n-Boc-amino-3-methoxy-phenylboronic acid, they imply that the introduction of substituents such as trifluoromethyl groups can be achieved through catalytic processes . The synthesis of similar compounds with carboxylic acid and amine functionalities, as mentioned in the first paper, involves dehydrative amidation, which could be a potential step in the synthesis of amino-substituted phenylboronic acids .

Molecular Structure Analysis

The molecular structure of phenylboronic acids is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and a phenyl ring. The substituents on the phenyl ring, such as methoxy and amino groups, can influence the electronic properties of the molecule and its ability to interact with other molecules. The second paper suggests that electron-deficient boronic acids can exhibit high affinity for diol recognition, which could be relevant for understanding the binding properties of 4-n-Boc-amino-3-methoxy-phenylboronic acid .

Chemical Reactions Analysis

Phenylboronic acids are versatile reagents in organic synthesis and are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling and amidation reactions. The first paper discusses the use of a phenylboronic acid derivative as a catalyst for dehydrative amidation, indicating that such compounds can facilitate the formation of amide bonds . This suggests that 4-n-Boc-amino-3-methoxy-phenylboronic acid could potentially be used in similar catalytic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the boronic acid and its solubility in various solvents. The papers provided do not offer specific data on the physical and chemical properties of 4-n-Boc-amino-3-methoxy-phenylboronic acid, but they do highlight the importance of functional groups in determining the binding affinity of boronic acids to diols . This information can be extrapolated to predict that the Boc-amino and methoxy substituents in 4-n-Boc-amino-3-methoxy-phenylboronic acid would impact its reactivity and interactions with other molecules.

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The process involves a radical approach to protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
  • Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of a radical approach for the protodeboronation .
  • Results: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

N-Boc Protection of Amines

  • Scientific Field: Organic Chemistry
  • Application Summary: “4-n-Boc-amino-3-methoxy-phenylboronic acid” can be used in the N-Boc protection of amines . This is a common procedure in peptide synthesis .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The source does not provide specific results or outcomes obtained from this application .

Fluorescent Sensor

  • Scientific Field: Analytical Chemistry
  • Application Summary: Boronic acids, such as “4-n-Boc-amino-3-methoxy-phenylboronic acid”, can be used in the creation of fluorescent sensors . These sensors can be used for the detection of catechol and its amino-derivatives - dopamine, DOPA, and DOPAC .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The source does not provide specific results or outcomes obtained from this application .

Hydrolysis of Phenylboronic Pinacol Esters

  • Scientific Field: Biochemistry
  • Application Summary: This compound is used in the study of the hydrolysis of phenylboronic pinacol esters at physiological pH . These compounds are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The kinetics of the hydrolysis is dependent on the substituents in the aromatic ring . The rate of the reaction is considerably accelerated at physiological pH .

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Application Summary: “4-n-Boc-amino-3-methoxy-phenylboronic acid” can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The source does not provide specific results or outcomes obtained from this application .

Rhodium-Catalyzed Desymmetrization

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in a study of the rhodium-catalyzed desymmetrization of a meso-cyclic allylic dicarbonate via SN2’ substitution .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The source does not provide specific results or outcomes obtained from this application .

Drug and Biocidal Product Use

  • Scientific Field: Pharmacology
  • Application Summary: This compound is used in the formulation of drugs and biocidal products .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The source does not provide specific results or outcomes obtained from this application .

Rhodium-Catalyzed Cross-Coupling

  • Scientific Field: Organic Chemistry
  • Application Summary: “4-n-Boc-amino-3-methoxy-phenylboronic acid” can be used in rhodium-catalyzed cross-coupling .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results: The source does not provide specific results or outcomes obtained from this application .

Safety And Hazards

4-n-Boc-amino-3-methoxy-phenylboronic acid may cause respiratory irritation, skin irritation, serious eye irritation, and it’s harmful if swallowed . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

[3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-6-5-8(13(16)17)7-10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWJDEHKEKNFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373523
Record name {4-[(tert-Butoxycarbonyl)amino]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-n-Boc-amino-3-methoxy-phenylboronic acid

CAS RN

669713-95-5
Record name C-(1,1-Dimethylethyl) N-(4-borono-2-methoxyphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(tert-Butoxycarbonyl)amino]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-Boc-amino-3-methoxy-phenylboronic acid
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